4-(6-methoxynaphthalen-2-yl)but-3-en-2-one chemical properties
4-(6-methoxynaphthalen-2-yl)but-3-en-2-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one
Executive Summary
(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, a prominent α,β-unsaturated ketone, holds a position of significant interest within the pharmaceutical landscape. It is most recognized by its common synonyms, Dehydro Nabumetone or Nabumetone Impurity D .[1][2] This compound is not an end-product therapeutic agent but rather a critical synthetic intermediate in the manufacturing of Nabumetone, a widely prescribed non-steroidal anti-inflammatory drug (NSAID).[3][4] Understanding its chemical properties, synthesis, and reactivity is paramount for drug development professionals, as it directly impacts the purity, stability, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its synthesis, characterization, and pivotal role in pharmaceutical chemistry.
Core Physicochemical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in synthesis and analysis. (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one is a solid at room temperature with solubility profiles typical of a moderately polar organic molecule, exhibiting good solubility in solvents like ethanol, acetone, and ethyl acetate, with poor solubility in water.
| Property | Value | Source |
| IUPAC Name | (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one | [1] |
| CAS Number | 127053-22-9 | [1][2][5] |
| Molecular Formula | C₁₅H₁₄O₂ | [1][5][6] |
| Molecular Weight | 226.27 g/mol | [1][2][6] |
| Melting Point | 120-121 °C (recrystallized from ethanol) | [7] |
| Boiling Point | 406.2 ± 20.0 °C (Predicted) | [7] |
| Density | 1.119 ± 0.06 g/cm³ (Predicted) | [7] |
| Appearance | Off-white to pale yellow solid | [8] |
| LogP | 3.45 (Predicted) | [7] |
Synthesis and Mechanistic Pathways
The formation of (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one is a classic example of carbon-carbon bond formation. While several methods exist, the Claisen-Schmidt condensation is the most industrially viable and frequently employed route.
Primary Synthesis: The Claisen-Schmidt Condensation
This reaction is a variant of the aldol condensation, specifically involving an enolizable ketone (acetone) and a non-enolizable aromatic aldehyde (6-methoxy-2-naphthaldehyde).[9][10] The absence of α-hydrogens on the aldehyde prevents self-condensation, leading to a cleaner reaction profile and a higher yield of the desired crossed-condensation product.[9] The base-catalyzed mechanism proceeds through the formation of a nucleophilic enolate from acetone, which subsequently attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct rapidly undergoes dehydration to form the stable, conjugated enone system.[11]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol: Claisen-Schmidt Synthesis
-
Reagent Preparation: In a suitable reaction vessel, dissolve 6-methoxy-2-naphthaldehyde (1.0 eq) in an excess of acetone, which serves as both a reactant and a solvent.[12]
-
Catalyst Addition: Cool the solution in an ice bath (10-20 °C) and slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) as the catalyst while stirring.[12] The causality for cooling is to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction: Maintain the temperature between 10-40 °C and stir for 4-6 hours.[12] Reaction progress should be monitored by Thin Layer Chromatography (TLC) until consumption of the starting aldehyde is observed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess acetone. Dilute the residue with distilled water.
-
Neutralization & Isolation: Carefully neutralize the mixture with a dilute acid (e.g., hydrochloric acid) to a neutral pH. The product will precipitate as a solid.
-
Purification: Filter the crude solid, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the solid from a suitable solvent, such as ethanol, to yield the pure product.[7]
Alternative Synthetic Routes
While the Claisen-Schmidt condensation is prevalent, other methods offer different strategic approaches.
-
Wittig Reaction: This route involves the reaction of 6-methoxy-2-naphthaldehyde with a stabilized ylide, (acetylmethylene)triphenylphosphorane.[3] While it provides high selectivity and yield, its primary drawback in industrial applications is poor atom economy, as it generates a stoichiometric amount of triphenylphosphine oxide byproduct.[3]
-
Mizoroki-Heck Reaction: A palladium-catalyzed cross-coupling reaction between 2-halo-6-methoxynaphthalene and methyl vinyl ketone can also produce the target compound.[3] This method is powerful but often requires more expensive catalysts and ligands.
Caption: Overview of primary synthetic routes to the target compound.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data below represent the expected signals based on the compound's structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by distinct signals for the methyl, methoxy, vinyl, and aromatic protons. The large coupling constant (J ≈ 16 Hz) for the vinyl protons is definitive evidence for the trans or (E)-configuration of the double bond.
-
δ ~2.4 ppm (s, 3H): Acetyl group (-COCH₃) protons.
-
δ ~3.9 ppm (s, 3H): Methoxy group (-OCH₃) protons.
-
δ ~6.8 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton alpha to the carbonyl.
-
δ ~7.1-8.0 ppm (m, 7H): Aromatic protons of the naphthalene ring and the vinylic proton beta to the carbonyl.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum confirms the presence of 15 unique carbon atoms.
-
δ ~27 ppm: Acetyl methyl carbon.
-
δ ~55 ppm: Methoxy carbon.
-
δ ~105-138 ppm: Aromatic and vinylic carbons.
-
δ ~159 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~198 ppm: Carbonyl carbon (C=O).
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
~1660 cm⁻¹: Strong absorption due to the C=O stretch of the α,β-unsaturated ketone. Conjugation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).
-
~1600 cm⁻¹: C=C stretching vibration of the alkene and aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the methoxy ether group.
-
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
m/z 226.10: Molecular ion peak [M]⁺, corresponding to the molecular formula C₁₅H₁₄O₂.
-
m/z 211: Fragment corresponding to the loss of a methyl group [M-CH₃]⁺.
-
m/z 183: Fragment corresponding to the loss of the acetyl group [M-COCH₃]⁺.
-
Chemical Reactivity and Pharmaceutical Significance
The utility of (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one is defined by its role as a direct precursor to the NSAID Nabumetone.
Conversion to Nabumetone
The transformation to Nabumetone is achieved via the selective catalytic hydrogenation of the carbon-carbon double bond, leaving the ketone and aromatic ring intact. This step is critical for producing the final API.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: The enone intermediate is dissolved in a suitable solvent, such as ethyl acetate or ethanol.[12]
-
Catalyst Addition: A hydrogenation catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel, is added to the solution.[12] The choice of catalyst is crucial for achieving selective reduction of the alkene without affecting the aromatic system or the carbonyl group.
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere (pressures can range from 0.1 to 4 MPa) at room temperature (20-30 °C) with vigorous stirring.[12]
-
Monitoring and Work-up: The reaction is monitored until hydrogen uptake ceases. The catalyst is then removed by filtration through a pad of Celite.
-
Isolation: The filtrate is concentrated under reduced pressure, and the resulting crude Nabumetone is purified by recrystallization.
Caption: Overall workflow for the synthesis of Nabumetone.
Role as a Pharmaceutical Impurity
In the context of drug manufacturing, any unreacted starting material or intermediate present in the final product is considered an impurity. (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one is designated as "Nabumetone Impurity D" by the European Pharmacopoeia (EP).[1][2][5] Its presence in the final Nabumetone API must be strictly controlled and quantified to ensure the safety and quality of the drug product. The development of robust analytical methods (e.g., HPLC) to detect and quantify this impurity at very low levels is a critical aspect of quality control in the pharmaceutical industry.
Conclusion
(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one is a molecule of dual identity. It is an indispensable building block, efficiently synthesized via the Claisen-Schmidt condensation, that serves as the penultimate intermediate in the production of the NSAID Nabumetone. Simultaneously, it is a critical process-related impurity that must be rigorously monitored. A thorough understanding of its chemical properties, synthesis, and reactivity, as detailed in this guide, is essential for researchers and scientists in the field of drug development and manufacturing to ensure the efficient production of high-purity Nabumetone.
References
-
PubChem. (n.d.). 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Nabumetone-impurities. Retrieved from [Link]
-
Glyco MindSynth. (n.d.). Nabumetone: (E)-4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one. Retrieved from [Link]
- Cantillo, D., et al. (2011). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Organic Process Research & Development. Sourced via Moodle@Units.
-
ResearchGate. (n.d.). Synthesis of anti-inflammatory drug nabumetone. Retrieved from [Link]
- Google Patents. (1982). EP0061386A1 - Process for the preparation of 4-(6-methoxy-2-naphthyl)-butan-2-one.
-
ResearchGate. (n.d.). Approaches to the synthesis of nabumetone 2.2. Retrieved from [Link]
- Google Patents. (2013). CN103130628A - Preparation method of nabumetone.
- Google Patents. (2001). EP0792860B1 - Process for the synthesis of nabumetone.
- Google Patents. (1998). US5750793A - Process for the synthesis of nabumetone.
-
Park, S. Y., et al. (2020). A Metabolic Pathway for the Prodrug Nabumetone to the Pharmacologically Active Metabolite, 6-methoxy-2-naphthylacetic Acid (6-MNA) by Non-Cytochrome P450 Enzymes. Xenobiotica, 50(7), 783-792. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(6-methoxynaphthalen-2-yl)-2-methylbut-3-yn-2-ol [FTIR]. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(6-Methoxy-2-naphthyl)-3-buten-2-one [13C NMR]. Retrieved from [Link]
-
ResearchGate. (2020). A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
Sources
- 1. 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one | C15H14O2 | CID 9859375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. (E)-4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one [lgcstandards.com]
- 6. glycomindsynth.com [glycomindsynth.com]
- 7. Top Quality Chinese Manufacturer supply 127053-22-9 (E)-4-(2-methoxynaphthalen-6-yl)but-3-en-2-one [whsysbio.net]
- 8. data.epo.org [data.epo.org]
- 9. praxilabs.com [praxilabs.com]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN103130628A - Preparation method of nabumetone - Google Patents [patents.google.com]
